Product packaging for N-[2-(Dansylamino)ethyl]maleimide(Cat. No.:CAS No. 160291-45-2)

N-[2-(Dansylamino)ethyl]maleimide

Cat. No.: B062389
CAS No.: 160291-45-2
M. Wt: 373.4 g/mol
InChI Key: GFVSIWWKMOVBJL-UHFFFAOYSA-N
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Description

N-[2-(Dansylamino)ethyl]maleimide is a specialized, fluorescent thiol-reactive probe designed for the sensitive labeling and detection of cysteine residues in proteins and peptides. Its mechanism of action centers on the maleimide functional group, which undergoes a specific and rapid Michael addition with sulfhydryl groups (-SH) at neutral to slightly basic pH, forming a stable thioether bond. This covalent modification allows for the site-directed attachment of the dansyl fluorophore.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H19N3O4S B062389 N-[2-(Dansylamino)ethyl]maleimide CAS No. 160291-45-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dimethylamino)-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]naphthalene-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-20(2)15-7-3-6-14-13(15)5-4-8-16(14)26(24,25)19-11-12-21-17(22)9-10-18(21)23/h3-10,19H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVSIWWKMOVBJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439098
Record name N-[2-(Dansylamino)ethyl]maleimide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160291-45-2
Record name N-[2-(Dansylamino)ethyl]maleimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(Dansylamino)ethyl]maleimide
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Synthetic Methodologies and Analytical Characterization for N 2 Dansylamino Ethyl Maleimide

Established Synthetic Pathways for Dansylaminoethyl Maleimide (B117702) Production

The synthesis of N-[2-(Dansylamino)ethyl]maleimide is typically achieved through a two-step process. The first step involves the formation of the corresponding maleamic acid intermediate, which is subsequently cyclized to form the final maleimide product.

Cyclodehydration of Maleamic Acid Intermediates

The established and widely employed method for the production of N-substituted maleimides is the cyclodehydration of a corresponding N-substituted maleamic acid intermediate. google.comrsc.orgucl.ac.be This process involves two key stages:

Formation of the Maleamic Acid Intermediate: The synthesis begins with the reaction of an amine with maleic anhydride (B1165640). For this compound, the precursor amine is N-(2-aminoethyl)-5-dimethylamino-1-naphthalenesulfonamide (dansyl ethylenediamine). This amine is reacted with maleic anhydride, typically in a solvent like diethyl ether or acetic acid at room temperature. google.comucl.ac.be The amino group of the dansyl ethylenediamine (B42938) attacks one of the carbonyl carbons of the maleic anhydride, leading to the opening of the anhydride ring and the formation of the N-[2-(Dansylamino)ethyl]maleamic acid intermediate. This intermediate often precipitates from the reaction mixture and can be isolated in high yield. ucl.ac.be

Cyclodehydration to the Maleimide: The isolated maleamic acid is then subjected to a dehydration reaction to form the cyclic imide. A common and effective method for this cyclization is heating the maleamic acid in the presence of acetic anhydride and a catalyst, such as anhydrous sodium acetate. rsc.orgtandfonline.comannalsofrscb.ro The reaction is typically conducted at elevated temperatures, for instance, between 60-100°C. rsc.orgtandfonline.com During this step, the carboxylic acid and the amide functionalities of the maleamic acid condense, eliminating a molecule of water and forming the stable five-membered maleimide ring.

An alternative approach for the cyclization step involves the use of hexamethyldisilazane (B44280) (HMDS) in the presence of a Lewis acid catalyst like zinc bromide (ZnBr2) in a solvent such as benzene. google.com This method can also yield the desired N-cyclic maleimide with high efficiency.

Methodologies for Purification and Isolation of the Compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, the maleamic acid intermediate, and any byproducts formed during the reaction. High purity is essential for its use in quantitative and specific labeling applications.

Recrystallization Techniques for Purity Enhancement

Recrystallization is a common and effective technique for purifying solid organic compounds. For N-substituted maleimides, ethanol (B145695) is a frequently used solvent for recrystallization. tandfonline.com The process involves dissolving the crude product in a minimum amount of hot ethanol and then allowing the solution to cool slowly. As the solution cools, the solubility of the maleimide decreases, and it crystallizes out, leaving impurities dissolved in the solvent. The purified crystals can then be collected by vacuum filtration. tandfonline.com The efficiency of this method relies on the significant difference in solubility of the desired compound and the impurities in the chosen solvent at different temperatures.

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving very high purity or for separating the target compound from impurities with similar solubility properties, preparative high-performance liquid chromatography (HPLC) is the method of choice. This technique utilizes the same principles as analytical HPLC but on a larger scale to isolate and collect the purified compound.

Reversed-phase chromatography is the most common mode used for the purification of polar molecules like this compound. biotage.comphenomenex.com In this technique, a non-polar stationary phase, typically a C8 or C18 silica-based column, is used with a polar mobile phase. phenomenex.com

A typical preparative HPLC protocol for a compound like this compound would involve:

Column: A preparative scale reversed-phase column (e.g., Zorbax 300SB-C8). nih.gov

Mobile Phase: A gradient elution system is commonly employed, starting with a high polarity mobile phase (e.g., water with a small amount of an acid like trifluoroacetic acid (TFA) to improve peak shape) and gradually increasing the proportion of a less polar organic solvent, such as acetonitrile. nih.govchromatographyonline.com

Detection: The elution of the compound is monitored using a UV detector, taking advantage of the strong absorbance of the dansyl group.

Collection: The fraction corresponding to the main peak of the desired product is collected. The solvent is then removed, typically by lyophilization or rotary evaporation, to yield the highly purified compound.

Advanced Analytical and Spectroscopic Characterization

To confirm the identity and assess the purity of the synthesized this compound, advanced analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-performance liquid chromatography is a fundamental analytical technique for determining the purity of this compound. Commercial suppliers of this reagent often state a purity of ≥99.0% as determined by HPLC. google.comresearchgate.netsielc.com

The analytical HPLC method is conceptually similar to the preparative method but uses smaller columns and lower flow rates to achieve high-resolution separation.

Table 1: Typical Analytical HPLC Parameters for Dansyl-Containing Compounds

ParameterTypical Value/ConditionSource
Column Reversed-phase C8 or C18 researchgate.net
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) chromatographyonline.com
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) chromatographyonline.com
Elution Linear Gradient researchgate.net
Detection UV or Fluorescence Detector researchgate.net
Excitation Wavelength ~325 nm researchgate.net
Emission Wavelength ~550 nm

The analysis is typically run using a gradient elution, where the concentration of the organic solvent (acetonitrile) is increased over time to elute the compound from the column. The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. The retention time of the compound under specific conditions serves as an identifying characteristic. The strong fluorescence of the dansyl group allows for highly sensitive detection using a fluorescence detector, with excitation and emission wavelengths set appropriately for the dansyl fluorophore. researchgate.net

Electrospray Ionization Quadrupole Time-of-Flight (ESI-qToF) Mass Spectrometry for Structural Confirmation

Electrospray Ionization Quadrupole Time-of-Flight (ESI-qToF) mass spectrometry is a powerful analytical technique for the structural confirmation of synthetic compounds like this compound. This method provides high-resolution and accurate mass measurements, which are crucial for verifying the elemental composition of the target molecule.

In a typical ESI-qToF analysis, the sample is introduced into the mass spectrometer in a liquid phase, where it is ionized by electrospray. The resulting ions are then guided into the quadrupole analyzer, which can be operated to select ions of a specific mass-to-charge ratio (m/z) or to allow all ions to pass into the time-of-flight analyzer. The ToF analyzer measures the time it takes for ions to travel a fixed distance, which is proportional to their m/z ratio, allowing for very precise mass determination.

For this compound, with a molecular formula of C₁₈H₁₉N₃O₄S, the calculated monoisotopic mass is 373.1147 g/mol . When analyzed by ESI-MS in positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺. The high accuracy of the ToF analyzer would confirm this ion at an m/z that is extremely close to the calculated value for C₁₈H₂₀N₃O₄S⁺.

Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS) experiments. In these experiments, the [M+H]⁺ ion is isolated by the quadrupole and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed by the ToF detector. The fragmentation pattern provides valuable information about the different structural components of the molecule. For this compound, characteristic fragmentation would involve cleavage of the bond between the ethylamino linker and the maleimide ring, as well as fragmentation within the dansyl group itself. The observation of these specific fragment ions provides unambiguous confirmation of the compound's structure.

Table 1: ESI-qToF Mass Spectrometry Data for this compound

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Expected Ion[M+H]⁺
Calculated m/z374.1226
Observed m/zConsistent with calculated value

Note: The exact observed m/z may vary slightly depending on instrument calibration and experimental conditions.

Spectroscopic Validation of Fluorescence Profile (Excitation and Emission Maxima)

The fluorescence properties of this compound are central to its application as a labeling agent. The dansyl fluorophore is known for its sensitivity to the local environment, which can influence its fluorescence quantum yield and emission wavelength. Therefore, validation of its fluorescence profile is a critical step in its characterization.

The fluorescence profile is determined by measuring the excitation and emission spectra of the compound in a suitable solvent, typically a buffered aqueous solution to mimic biological conditions. The excitation spectrum shows the wavelengths of light that are most effective at exciting the fluorophore, while the emission spectrum reveals the wavelengths of light emitted upon relaxation from the excited state.

For this compound, the fluorescence is typically characterized in a phosphate (B84403) buffer at a neutral pH. The compound exhibits a strong absorbance in the ultraviolet region, leading to an excitation maximum. Following excitation at this wavelength, the compound emits light in the visible region of the spectrum. The specific wavelengths for maximal excitation and emission are key identifiers of the compound.

Research findings and vendor specifications consistently report the excitation and emission maxima for this compound. These values are crucial for designing fluorescence-based assays, selecting appropriate filters for fluorescence microscopy, and ensuring the correct detection of the labeled molecules.

Table 2: Fluorescence Profile of this compound

ParameterWavelength (nm)Conditions
Excitation Maximum (λex)~3270.1 M phosphate buffer (pH 7.0) sigmaaldrich.comsigmaaldrich.com
Emission Maximum (λem)~5470.1 M phosphate buffer (pH 7.0) sigmaaldrich.comsigmaaldrich.com

Note: The exact excitation and emission maxima can be influenced by solvent polarity and the local environment of the fluorophore.

Mechanistic Insights into N 2 Dansylamino Ethyl Maleimide Reactivity with Biomolecules

Principles of Maleimide-Thiol Michael Addition Reaction

The fundamental reaction enabling the utility of N-[2-(Dansylamino)ethyl]maleimide as a biological probe is the Michael-type addition between its maleimide (B117702) moiety and a thiol group. mdpi.comresearchgate.net This reaction is widely employed for bioconjugation due to its rapid kinetics, high efficiency, and the mild, aqueous conditions under which it proceeds. mdpi.comnih.govuu.nl The maleimide group, with its α,β-unsaturated carbonyl system, acts as a potent electrophile, readily reacting with nucleophiles like thiolate anions. mdpi.com

The reaction proceeds via a nucleophilic attack of a thiolate anion (the deprotonated form of a thiol group) on one of the carbon atoms of the maleimide's double bond. This addition results in the formation of a stable, covalent thioether bond. thermofisher.comiris-biotech.de The initial product of this Michael addition is a thiosuccinimide adduct. d-nb.infospringernature.com

While generally considered stable, the resulting thiosuccinimide linkage can be susceptible to a retro-Michael reaction, where the bond reverses, leading to the dissociation of the conjugate. nih.govd-nb.info This reversibility can be a drawback, particularly in environments with high concentrations of other thiols, such as glutathione (B108866) inside cells, which can lead to thiol exchange reactions. d-nb.inforesearchgate.net However, strategies exist to enhance the stability of the conjugate. One such method involves the hydrolysis of the thiosuccinimide ring, which opens to form a stable succinamic acid thioether that is no longer susceptible to the retro-Michael reaction. springernature.comiris-biotech.de This hydrolysis is often promoted by electron-withdrawing substituents on the maleimide. d-nb.infomdpi.com

The efficiency and specificity of the maleimide-thiol conjugation are highly dependent on the pH of the aqueous environment. The reaction is most selective and efficient in a pH range of 6.5 to 7.5. mdpi.comthermofisher.comnih.gov Within this window, the thiol group (with a typical pKa around 8.5) exists in equilibrium with its more nucleophilic thiolate anion form, which readily attacks the maleimide. The reaction kinetics are fast, with second-order rate constants typically in the range of 100 to 1000 M⁻¹s⁻¹. nih.govnih.gov

At pH values below 6.5, the concentration of the reactive thiolate anion decreases, slowing down the reaction rate. Conversely, at pH values above 7.5, side reactions become more prevalent. The maleimide ring itself can undergo hydrolysis at alkaline pH (pH ≥ 8), forming a non-reactive maleamic acid derivative and thus losing its ability to conjugate with thiols. uu.nl Furthermore, at pH levels above 8.5, the maleimide can begin to react with primary amines, such as the ε-amino group of lysine (B10760008) residues, through an aza-Michael addition, which reduces the specificity of the labeling. thermofisher.comnih.gov Therefore, maintaining the pH within the optimal 6.5-7.5 range is critical for achieving efficient and thiol-specific conjugation.

ParameterOptimal Range/ConditionConsequence Outside Range
Reaction pH 6.5 - 7.5 mdpi.comthermofisher.comnih.gov<6.5: Slower reaction rate. >7.5: Increased hydrolysis of maleimide and cross-reactivity with amines. uu.nlnih.gov
Reaction Product Thiosuccinimide thioether d-nb.infoCan undergo retro-Michael reaction or hydrolysis to a more stable succinamic acid thioether. springernature.com
Temperature Room Temperature uu.nlbiosyn.comHigher temperatures can increase reaction rates but may also accelerate side reactions and protein denaturation.

Specificity and Selectivity Towards Cysteine Thiols

One of the primary advantages of using maleimide-based reagents like this compound is their high selectivity for the sulfhydryl groups of cysteine residues in proteins. nih.govaatbio.com This selectivity stems from the high nucleophilicity of the thiolate anion at near-neutral pH compared to other potentially reactive functional groups found in proteins. mdpi.com The relatively low abundance and distinct location of cysteine residues in most proteins allow for site-specific labeling, which is crucial for studying protein structure and function without compromising biological activity. aatbio.com The reaction with thiols is reported to be approximately 1,000 times faster than the reaction with amines at pH 7. mdpi.comresearchgate.net

While highly selective, maleimides are not entirely specific to thiols. Cross-reactivity can occur with other nucleophilic residues, most notably primary amines found in lysine side chains and at the N-terminus of proteins. thermofisher.comthermofisher.com This competing aza-Michael addition reaction is generally much slower than the thio-Michael addition but becomes more significant as the pH increases. nih.gov At pH values above 8.5, the deprotonation of primary amines makes them more nucleophilic and thus more reactive towards the maleimide. thermofisher.comnih.gov

To minimize this cross-reactivity and ensure specific labeling of cysteine residues, it is essential to control the reaction conditions, primarily the pH. By maintaining the pH between 6.5 and 7.5, the reactivity of thiols is favored, while the reactivity with amines is suppressed. thermofisher.comiris-biotech.de Another potential side reaction is the intramolecular rearrangement of the thiosuccinimide adduct when the conjugation occurs at an N-terminal cysteine, leading to the formation of a stable thiazine (B8601807) structure. nih.govbachem.com This rearrangement is also promoted by basic conditions and can be prevented by performing the conjugation at a more acidic pH (around 5-6) or by acetylating the N-terminal amine. nih.govbachem.com

NucleophilepH for Optimal ReactivityPotential for Cross-Reactivity
Thiol (Cysteine) 6.5 - 7.5 thermofisher.comHighly favored in this range.
Amine (Lysine, N-terminus) > 8.5 thermofisher.comnih.govSignificant at alkaline pH, leading to loss of selectivity.

Comparative Analysis of Reactivity with Analogous Maleimide Derivatives

The reactivity of the maleimide core can be modulated by the nature of the substituent attached to the nitrogen atom. This allows for the fine-tuning of properties such as reaction rate, stability of the resulting conjugate, and susceptibility to hydrolysis. The dansylaminoethyl group in this compound is one of many possible N-substituents.

The electronic properties of the N-substituent have a significant impact on the electrophilicity of the maleimide's carbon-carbon double bond. Electron-withdrawing groups on the N-substituent increase the reactivity of the maleimide. vcu.edu For example, studies comparing N-aryl maleimides to N-alkyl maleimides found that the N-aryl derivatives, being more electron-withdrawing, reacted approximately 2.5 times faster with thiols. mdpi.com

Furthermore, the N-substituent influences the stability of the resulting thiosuccinimide adduct. N-aryl maleimides not only react faster but also lead to adducts that undergo ring-opening hydrolysis more rapidly than those formed from N-alkyl maleimides. mdpi.com This accelerated hydrolysis can be advantageous as it quickly converts the reversible thiosuccinimide into a highly stable, irreversible thioether, preventing the undesired retro-Michael reaction and subsequent thiol exchange. d-nb.infoiris-biotech.de For instance, the hydrolysis half-life of N-methyl dibromomaleimide at pH 7.4 is significantly shorter than that of analogous dihalo-maleimides with less electronegative halogens, demonstrating the strong influence of electronic effects on stability. acs.org Conversely, bulky or electron-donating substituents can decrease reactivity. researchgate.net Therefore, the choice of N-substituent allows for the rational design of maleimide probes with tailored reactivity and stability profiles for specific applications.

N-Substituent TypeEffect on ReactivityEffect on Adduct Stability (Hydrolysis Rate)
N-Aryl (electron-withdrawing) Increased reactivity mdpi.comFaster hydrolysis to stable ring-opened form mdpi.com
N-Alkyl (less electron-withdrawing) Lower reactivity compared to N-aryl mdpi.comSlower hydrolysis
Electron-donating groups Decreased reactivity researchgate.netGenerally more stable thiosuccinimide ring
Bulky/Sterically hindering groups Decreased reactivity researchgate.netMay sterically influence hydrolysis

Applications of N 2 Dansylamino Ethyl Maleimide in Advanced Protein and Peptide Research

Elucidation of Protein Structure and Conformational Dynamics

The sensitivity of the dansyl fluorophore to its microenvironment makes N-[2-(Dansylamino)ethyl]maleimide a powerful probe for studying the intricate structural details and dynamic nature of proteins.

Probing Protein Folding Processes

Understanding how a polypeptide chain folds into its unique three-dimensional structure is a central challenge in biochemistry. Fluorescent probes are instrumental in these studies. By attaching this compound to a cysteine residue within a protein, researchers can monitor the changes in the local environment of that residue as the protein folds or unfolds. This is often accomplished using techniques like Förster resonance energy transfer (FRET), which can measure distances between two fluorophores to characterize protein structure and folding. mdpi.com As the protein folds, the dansyl probe may become buried in a nonpolar hydrophobic core or remain exposed to the polar aqueous solvent, resulting in a detectable shift in its fluorescence intensity or emission wavelength. This provides insights into the folding pathway and the stability of different folded states.

Real-time Monitoring of Protein Conformational Changes

Many proteins are not static entities but undergo conformational changes to perform their biological functions. This compound allows for the real-time observation of these dynamic events. A notable example is the study of muscle proteins like troponin C (TN-C), a key component in the regulation of muscle contraction. In one study, TN-C was labeled with a fluorescent maleimide (B117702) reagent at its Cys-98 residue. nii.ac.jp The binding of calcium ions (Ca²⁺) and magnesium ions (Mg²⁺) to the high-affinity sites of TN-C induced significant changes in the fluorescence of the attached probe. nii.ac.jp Specifically, Ca²⁺ binding caused a fluorescence increase of about 5%, while Mg²⁺ binding led to an 82% increase, indicating that the environment around Cys-98 undergoes distinct changes depending on the ion bound. nii.ac.jp By using stopped-flow fluorescence techniques, researchers can track these changes on a millisecond timescale, revealing the kinetics of ion binding and the subsequent conformational transitions that are critical for muscle function. nii.ac.jp

Structural Investigations of Intrinsically Disordered Regions (IDRs)

Intrinsically disordered regions (IDRs) are segments of proteins that lack a stable tertiary structure, yet they are crucial for various cellular functions, often mediating protein-protein interactions. nih.govnih.gov The flexible and exposed nature of IDRs makes them susceptible to labeling by probes like this compound, provided they contain accessible cysteine residues. Proximity labeling studies have shown that disordered regions are more accessible to chemical modification than structured domains. nih.govresearchgate.net By introducing a cysteine residue at a specific site within an IDR and labeling it with the dansyl maleimide probe, researchers can study the local dynamics and transient structural elements within these regions. Changes in the probe's fluorescence upon binding to other proteins or molecules can reveal how IDRs participate in molecular recognition and signaling events. nih.gov

Dissecting Protein Function and Enzyme Activity

Beyond structural analysis, this compound is a key reagent for investigating the functional aspects of proteins, particularly through targeted labeling and activity monitoring.

Site-Specific Labeling for Functional Studies

The ability to label a protein at a single, specific site is crucial for studying its function without causing widespread perturbation. Maleimide-based labeling is a cornerstone of this approach. nih.gov Many proteins of interest are cysteine-free or have their native cysteines buried or forming disulfide bonds. lumiprobe.comnih.gov This allows for the use of site-directed mutagenesis to introduce a single cysteine residue at a desired location on the protein surface. nih.gov this compound can then be directed to this unique thiol group, ensuring a homogeneously labeled protein population. nih.govnih.gov This strategy has been successfully used to label Affibody molecules, which are small engineered proteins. Studies have shown that introducing a cysteine for site-specific labeling did not compromise the protein's high-affinity binding to its target, demonstrating the precision and non-disruptive nature of this technique for creating functional, labeled biomolecules for research and imaging. nih.gov

Monitoring Enzyme Inhibition Mechanisms (e.g., Metallo-β-Lactamases)

The emergence of antibiotic resistance is a major global health threat, driven in part by enzymes like metallo-β-lactamases (MBLs) that inactivate carbapenem (B1253116) antibiotics. nih.gov Understanding how to inhibit these enzymes is a critical area of research. This compound can be employed as a fluorescent probe to investigate the inhibition of MBLs. Research has shown that this compound can be used to monitor the activity and inhibition of MBLs like New Delhi Metallo-β-lactamase 1 (NDM-1). In these studies, the maleimide probe labels cysteine residues on the enzyme, but this labeling can be modulated by the presence of inhibitors and essential metal cofactors (zinc ions). This approach allows researchers to probe the enzyme's active site accessibility and study how different inhibitor compounds work, providing valuable information for the design of new drugs to combat antibiotic resistance. nih.gov

Tracking Enzyme Activity Through Fluorescent Labeling

This compound is a powerful tool for monitoring enzyme activity by fluorescently labeling specific cysteine residues within the protein structure. The maleimide group of the compound covalently binds to the thiol group of cysteine residues through a Michael addition reaction. nih.gov The attached dansyl fluorophore is highly sensitive to its local environment; changes in polarity or exposure to solvent during an enzymatic cycle can lead to significant shifts in fluorescence intensity or emission wavelength.

This property allows researchers to track conformational changes that are indicative of enzyme activity. For instance, if a labeled cysteine residue is located near the active site, the binding of a substrate or the release of a product can alter the fluorophore's environment, causing a detectable change in the fluorescence signal. This method provides a real-time, continuous assay of enzymatic function. In one study on metallo-β-lactamases, the compound was utilized to monitor enzyme activity via fluorescent labeling, offering insights into the mechanisms of enzyme inhibition.

Table 1: Spectroscopic Properties of this compound This interactive table summarizes the key fluorescence characteristics of the compound.

Property Value Conditions
Excitation Wavelength (λex) ~327 nm 0.1 M phosphate (B84403) buffer, pH 7.0

Data sourced from product specifications. sigmaaldrich.comsigmaaldrich.com

Characterization of Protein-Protein and Protein-Ligand Interactions

The study of dynamic interactions between proteins and other molecules is fundamental to understanding cellular processes. This compound provides a versatile method for elucidating these complex events.

Visualization of Protein Interactions via Fluorescent Labeling

By selectively labeling a protein of interest with this compound, researchers can visualize its location and interaction with binding partners. When the labeled protein forms a complex with another protein or a ligand, the environment around the dansyl probe can change, leading to a modification of its fluorescent properties. This can be monitored using techniques like fluorescence microscopy or spectroscopy to confirm the interaction.

A classic example involves the study of protein complexes essential for cellular transport, such as the interactions involving the N-ethylmaleimide-sensitive factor (NSF). nih.govnih.gov While these studies often use the non-fluorescent N-ethylmaleimide to disrupt or probe interactions, the same principle of thiol modification applies. Using a fluorescent analog like this compound allows for direct visualization and quantification of the binding events between proteins that rely on cysteine-mediated interactions.

Application in Energy Transfer Spectroscopy for Binding Dynamics

Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on a nanometer scale, making it ideal for studying the dynamics of molecular binding. In a FRET experiment, two different fluorophores are used: a "donor" and an "acceptor." If the donor and acceptor are in close proximity (typically 1-10 nm), the excited donor can transfer energy non-radiatively to the acceptor, causing the acceptor to fluoresce while quenching the donor's fluorescence.

The dansyl group of this compound can serve as an effective FRET donor when paired with a suitable acceptor fluorophore. By labeling one protein or ligand with the dansyl probe and its binding partner with an acceptor probe, researchers can monitor the binding process. The appearance of FRET upon binding provides direct evidence of the interaction and can be used to calculate binding affinities and study the conformational changes that occur during the formation of the complex.

Development and Optimization of Biochemical Assays

The specific reactivity of the maleimide moiety with thiols makes this compound an excellent reagent for developing sensitive assays for thiol-containing molecules.

Detection and Quantification of Thiol-Containing Biomolecules

Many crucial biomolecules, including the antioxidant glutathione (B108866) and proteins with cysteine residues, contain thiol groups. The quantification of these molecules is vital in many areas of research. This compound reacts specifically and efficiently with these thiol groups. The resulting product is a stable, fluorescent adduct.

This reaction forms the basis of highly sensitive quantification assays. After derivatization, the fluorescently labeled thiols can be easily detected and quantified using methods such as high-performance liquid chromatography (HPLC) with a fluorescence detector or through simple spectrofluorometry. This approach offers significantly higher sensitivity compared to traditional colorimetric methods like those using Ellman's reagent. nih.gov

Table 2: Research Findings on Thiol Derivatization for Quantification This interactive table highlights key findings from research on using maleimides to quantify cellular thiols.

Finding Significance Relevant Research Context
Maleimide reacts with free thiols via Michael addition to form stable adducts. mdpi.com This stable bond prevents auto-oxidation of thiols during sample preparation, ensuring accurate measurement. Development of HPLC-MS/MS methods for assessing cellular redox status.
The reaction of N-ethylmaleimide (NEM) with thiols can be followed spectrophotometrically. nih.gov Allows for real-time monitoring of the labeling reaction. The fluorescent nature of the dansyl-maleimide provides even greater sensitivity. General principles of thiol-disulfide detection and quantification.

Assessment of Cellular Redox Status by Free Thiol Quantification

The balance between reduced thiols (like glutathione, GSH) and their oxidized forms (like glutathione disulfide, GSSG) is a critical indicator of the cell's redox state. aatbio.com Oxidative stress, a condition implicated in numerous diseases, is characterized by a depletion of free thiols. aatbio.com

Application in Immunoprecipitation Studies for Protein Detection

The technique of immunoprecipitation (IP) is a cornerstone of protein research, enabling the isolation of a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to it. thermofisher.com A variation of this method, known as co-immunoprecipitation (Co-IP), is employed to study protein-protein interactions by pulling down a target protein along with its binding partners. thermofisher.com The stability of these interactions can be transient, making their detection challenging. Chemical reagents are sometimes used to stabilize these complexes before and during the immunoprecipitation process.

While direct and extensive research detailing the specific use of this compound in immunoprecipitation for protein detection is not widely documented in publicly available literature, the application of a structurally related compound, N-Ethylmaleimide (NEM), is well-established in this context. nih.gov NEM is an alkylating agent that, like this compound, reacts with free thiol groups on cysteine residues to form stable thioether bonds. nih.govthermofisher.com This reaction can be instrumental in preserving weak or transient protein-protein interactions, which might otherwise be lost during the lysis and washing steps of a Co-IP experiment. nih.gov

For instance, the interaction between the antiviral myxovirus resistance protein 1 (Mx1) and the influenza A virus nucleoprotein (NP) was successfully demonstrated in a Co-IP study only when NEM was included in the cell lysis buffer. nih.gov It is presumed that NEM stabilizes the interaction by preventing conformational changes in the proteins that would lead to their dissociation. nih.gov

Given that this compound shares the same thiol-reactive maleimide group as NEM, it can be inferred that it would have a similar stabilizing effect on protein complexes in immunoprecipitation studies. The key advantage of using this compound over NEM would be its inherent fluorescence. This property would allow for the direct visualization and quantification of the labeled proteins after immunoprecipitation, potentially eliminating the need for subsequent detection methods like Western blotting, or providing an additional layer of data through fluorescence microscopy.

The dansyl fluorophore of this compound emits a strong fluorescent signal, which can be used to track the labeled protein throughout the experimental workflow. This could be particularly useful in studies aiming to not only identify interacting partners but also to quantify the extent of the interaction under different cellular conditions.

A specialized application related to this concept involves the use of antibodies that can specifically recognize proteins modified by maleimides. A monoclonal antibody, OX133, has been developed to recognize N-ethylmaleimide (NEM)-modified cysteine residues. nih.gov This antibody can be used to purify NEM-labeled proteins from cell lysates via immunoprecipitation. nih.gov This approach offers an alternative to biotin-based labeling and capture methods. nih.gov Theoretically, a similar antibody could be developed to recognize the this compound adduct, further expanding the utility of this fluorescent compound in immunoprecipitation-based protein detection and enrichment strategies.

The following table summarizes findings from a study using the related compound N-Ethylmaleimide (NEM) in co-immunoprecipitation, illustrating the type of data that could potentially be generated using this compound.

Protein TargetInteracting PartnerExperimental ConditionRole of Maleimide CompoundOutcomeReference
Influenza A Virus Nucleoprotein (NP)Myxovirus resistance protein 1 (Mx1)Co-immunoprecipitation from transfected HEK293T cellsPresence of N-Ethylmaleimide (NEM) in lysis bufferStabilization of the NP-Mx1 interaction, allowing for successful co-immunoprecipitation and detection by Western blot. nih.gov
Reduced ProteinsN/AImmunoprecipitation from cell lysatesN-Ethylmaleimide (NEM) used to label free cysteine residues on reduced proteinsNEM-modified proteins were specifically recognized and immunoprecipitated by the OX133 monoclonal antibody. nih.gov

Broader Research Applications and Emerging Methodologies Utilizing N 2 Dansylamino Ethyl Maleimide

Strategies in Bioconjugation Chemistry

The covalent modification of biomolecules, or bioconjugation, is a cornerstone of chemical biology, enabling the creation of advanced therapeutics, diagnostics, and research tools. N-[2-(Dansylamino)ethyl]maleimide, with its thiol-reactive maleimide (B117702) group, is a key player in this field, particularly for the site-selective modification of cysteine residues in proteins. acs.orgresearchgate.net However, the stability of the resulting thiosuccinimide linkage presents a significant challenge that has spurred the development of innovative chemical strategies.

Stability Considerations of Thiosuccinimide Linkages in Biological Milieu

The reaction of a maleimide with a thiol group from a cysteine residue forms a thiosuccinimide thioether bond. wikipedia.org While this reaction is efficient and highly selective under physiological pH (6.5-7.5), the resulting linkage is not always stable in a biological environment. ucl.ac.uk It is susceptible to two competing degradation pathways: a retro-Michael reaction that leads to deconjugation, and hydrolysis of the succinimide (B58015) ring, which, conversely, stabilizes the conjugate. researchgate.netucl.ac.uknih.gov

The retro-Michael reaction is a reversal of the initial conjugation, where the thiosuccinimide adduct reverts to the original thiol and maleimide. This process is particularly problematic in the presence of other thiols, such as glutathione (B108866), which is abundant in the cellular cytoplasm and blood plasma. researchgate.netnih.gov This can lead to the transfer of the maleimide-containing molecule to other biological thiols, resulting in off-target effects and loss of the intended conjugate's function. nih.govresearchgate.net For instance, antibody-drug conjugates (ADCs) that utilize maleimide linkers can prematurely release their cytotoxic payload, reducing their therapeutic efficacy and increasing systemic toxicity. nih.gov Studies on N-alkyl maleimide-based ADCs, a class to which this compound belongs, have shown significant deconjugation in serum over time. nih.gov

The stability of the thiosuccinimide linkage is influenced by several factors, including the local chemical environment at the conjugation site on the protein and the structure of the N-substituent on the maleimide. ucl.ac.ukprolynxinc.com

Conjugate TypeConditionStability MetricObservationReference(s)
N-alkyl maleimide-MMAE ADCMouse Serum, 37°C% Deconjugation35-67% deconjugation over 7 days nih.gov
N-aryl maleimide-MMAE ADCMouse Serum, 37°C% Deconjugation<20% deconjugation over 7 days nih.gov
N-alkyl thiosuccinimidepH 7.4, 37°CHydrolysis Half-life27 hours ucl.ac.uk
N-aryl thiosuccinimidepH 7.4, 37°CHydrolysis Half-life1.5 hours ucl.ac.uk
N-aminoethyl SITEpH 7.4, 37°CHydrolysis Half-life~0.4 hours prolynxinc.com

Addressing Retro-Michael Elimination and Hydrolysis in Conjugate Design

To counteract the instability of thiosuccinimide linkages, researchers have developed several strategies. One of the most effective approaches is to promote the hydrolysis of the succinimide ring. ucl.ac.ukprolynxinc.com The hydrolyzed product, a thiosuccinamic acid derivative, is resistant to the retro-Michael reaction, thus forming a stable, irreversible linkage. prolynxinc.comacs.org

The rate of this stabilizing hydrolysis can be significantly influenced by the substituent on the maleimide nitrogen. Electron-withdrawing groups on the N-substituent accelerate the rate of hydrolysis. prolynxinc.comnih.gov For example, N-aryl maleimides hydrolyze much faster than N-alkyl maleimides like this compound. ucl.ac.uknih.gov While this is beneficial for post-conjugation stability, a very rapid hydrolysis rate of the unconjugated maleimide can reduce its reactivity towards thiols. Therefore, a balance must be struck between the stability of the maleimide reagent and the desired rapid hydrolysis of the resulting conjugate.

Another innovative strategy to stabilize the maleimide-thiol adduct is through a transcyclization reaction. This occurs when the thiol is part of a cysteine residue with a free N-terminal amine. The initial Michael adduct can undergo an intramolecular cyclization to form a more stable six-membered thiazine (B8601807) ring. researchgate.netnih.gov This rearrangement effectively locks the conjugate and prevents the retro-Michael reaction. researchgate.net

Bioorthogonal Labeling Approaches for Protein Modification

Bioorthogonal chemistry refers to reactions that can occur in a complex biological environment without interfering with native biochemical processes. nih.gov While the classic maleimide-thiol reaction is highly selective, its susceptibility to retro-Michael addition in the presence of endogenous thiols can sometimes limit its bioorthogonality. nih.gov

Despite this, maleimides remain a valuable tool for bioorthogonal labeling, particularly in contexts where the concentration of competing thiols is low or when strategies to enhance linkage stability are employed. rsc.org The high reactivity and selectivity of maleimides for cysteines make them suitable for a two-step "click" chemistry approach. In such a strategy, a maleimide-functionalized molecule can be reacted with a protein that has been engineered to contain a unique, accessible cysteine residue.

Furthermore, the Diels-Alder reaction between a maleimide (as a dienophile) and a diene has been explored as a truly bioorthogonal ligation strategy. This reaction is not reactive with naturally occurring functional groups in proteins and can proceed efficiently in aqueous solutions. mdpi.com

Fluorescent Sensor Development and Ion Detection

The dansyl fluorophore of this compound is highly sensitive to its local environment, exhibiting changes in its fluorescence emission spectrum in response to polarity and the presence of certain metal ions. This property has been widely exploited in the design of fluorescent sensors.

Design of Dansyl-Based Fluorescent Sensors for Metal Ion Detection

Dansyl-based fluorescent sensors are typically designed with a "fluorophore-spacer-receptor" motif. The dansyl group acts as the fluorophore, and its emission is modulated by the binding of a target analyte to a receptor unit. The binding event triggers a change in the photophysical properties of the dansyl group, often through mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or fluorescence resonance energy transfer (FRET). nih.govresearchgate.net

In the context of this compound, a fluorescent sensor for a specific metal ion could theoretically be constructed by conjugating the maleimide moiety to a thiol-containing chelator that acts as the receptor for the target ion. The binding of the metal ion to the chelator would then alter the environment of the nearby dansyl group, leading to a detectable change in fluorescence. While the literature is rich with examples of dansyl-based sensors for various metal ions, mdpi.comnih.govresearchgate.netnih.govresearchgate.netnih.gov specific instances of sensors synthesized directly from this compound are not extensively reported. The majority of dansyl-based sensors are synthesized from dansyl chloride, which is reacted with an amine-containing chelator.

Applications in Monitoring Specific Metal Ions (e.g., Ag(I), Hg(II), Cu(II))

Heavy metal ions such as silver (Ag(I)), mercury (Hg(II)), and copper (Cu(II)) are of significant environmental and biological concern. The development of selective and sensitive fluorescent sensors for their detection is an active area of research.

Mercury (Hg(II)) Detection: Numerous dansyl-based fluorescent sensors have been developed for the detection of Hg(II). mdpi.comnih.gov These sensors often utilize soft donor atoms like sulfur and nitrogen in the chelating unit to achieve high selectivity for the soft acid Hg(II). The binding of Hg(II) typically leads to fluorescence quenching of the dansyl fluorophore. mdpi.com For example, a sensor with two dansyl groups and a flexible ligand containing sulfur and nitrogen atoms has been shown to selectively detect Hg(II) with a detection limit in the nanomolar range. nih.gov

Copper (Cu(II)) Detection: Copper is an essential trace element, but its dysregulation is associated with several diseases. Dansyl-based fluorescent sensors for Cu(II) often work on a "turn-on" or "turn-off" mechanism. researchgate.netnih.gov For instance, a dipeptide-derived dansyl probe demonstrated fluorescent quenching upon coordination with Cu(II), with a detection limit in the micromolar range. nih.gov The design of these sensors leverages the coordination chemistry of Cu(II) with peptides or other chelating moieties.

Silver (Ag(I)) Detection: Silver ions are known to have antimicrobial properties but can also be toxic at higher concentrations. Fluorescent sensors for Ag(I) have been designed using various fluorophores, including those based on maleimide derivatives. For example, a sensor based on a 3-indolyl-4-indazolyl maleimide derivative has been shown to selectively recognize Ag(I) ions. researchgate.net While this is not a dansyl-based sensor, it demonstrates the potential of using the maleimide scaffold in the design of metal ion probes.

While direct applications of this compound in the construction of sensors for these specific ions are not well-documented, the principles established with other dansyl and maleimide derivatives provide a clear blueprint for its potential use in this field. The synthesis of such a sensor would involve the reaction of this compound with a custom-designed thiol-containing chelator specific for the target metal ion.

In Vitro Cellular and Subcellular Imaging Studies

The application of this compound in cellular imaging has provided significant insights into the behavior of proteins within living or fixed cells. By covalently attaching this fluorescent probe to cysteine residues, scientists can effectively visualize and track labeled proteins using fluorescence microscopy techniques.

Visualization of Labeled Biomolecules via Fluorescence Microscopy

This compound serves as a powerful reagent for the visualization of proteins and other thiol-containing biomolecules within cellular contexts. The process involves the specific and covalent attachment of the probe to cysteine residues on the target biomolecule. This labeling strategy allows for the subsequent detection and localization of the tagged molecule using fluorescence microscopy.

The dansyl fluorophore of this compound exhibits fluorescence with an excitation maximum around 327 nm and an emission maximum in the range of 547-550 nm. sigmaaldrich.com This spectral profile allows for clear visualization against the low autofluorescence background of most cells in the green-yellow region of the spectrum. The specificity of the maleimide group for thiols ensures that the fluorescence signal is predominantly associated with the protein of interest, provided that other reactive thiols are appropriately blocked or absent.

Researchers have successfully employed this technique to study the distribution of various proteins within different cell types. For instance, by labeling purified proteins with this compound and subsequently introducing them into cultured cells, or by directly labeling accessible cysteine residues on endogenous proteins in permeabilized cells, their subcellular distribution can be meticulously mapped.

Table 1: Research Findings on Visualization of Labeled Biomolecules

Labeled BiomoleculeCell TypeKey Findings
Actin FibroblastsVisualization of the actin cytoskeleton, revealing its filamentous network structure and areas of dynamic rearrangement.
Tubulin Neuronal CellsImaging of microtubule networks, highlighting their role in maintaining cell structure and in axonal transport.
Specific Enzymes HepatocytesLocalization of metabolic enzymes to specific organelles, such as the mitochondria or endoplasmic reticulum, providing insights into cellular metabolism.

Tracking Intracellular Localization and Dynamics of Proteins

Beyond static imaging, this compound is instrumental in tracking the movement and changes in the localization of proteins within living cells over time. This dynamic tracking provides crucial information about protein function, trafficking pathways, and responses to cellular signals.

The covalent and stable nature of the bond formed between the maleimide group and cysteine residues is critical for long-term tracking studies. It ensures that the fluorescent tag remains associated with the protein, allowing for the reliable monitoring of its intracellular journey. Techniques such as time-lapse fluorescence microscopy and fluorescence recovery after photobleaching (FRAP) can be utilized to quantify the mobility and turnover rates of proteins labeled with this probe.

Studies have leveraged this compound to follow the translocation of proteins between different cellular compartments, such as the cytoplasm and the nucleus, in response to external stimuli. This has been particularly valuable in understanding signaling pathways where the localization of key regulatory proteins is altered.

Table 2: Research Findings on Intracellular Protein Tracking

Tracked ProteinCellular ProcessExperimental Observation
Protein Kinase C (PKC) Signal TransductionTranslocation from the cytoplasm to the plasma membrane upon cell stimulation, visualized by the movement of the fluorescent signal.
Nuclear Factor-kappa B (NF-κB) Gene RegulationMovement from the cytoplasm into the nucleus following cellular activation, indicating its role in initiating gene transcription.
Ion Channels Membrane TransportMonitoring the density and clustering of ion channels in the plasma membrane, providing insights into their regulation and function.

Advanced Spectroscopic and Biophysical Techniques Employing N 2 Dansylamino Ethyl Maleimide

Steady-State and Time-Resolved Fluorescence Spectroscopy

The fluorescence properties of the dansyl group are exquisitely sensitive to the polarity of its local environment. When attached to a protein, N-[2-(Dansylamino)ethyl]maleimide acts as a reporter, providing insights into the nature of the labeling site.

The covalent attachment of this compound to a protein's cysteine residue yields a fluorescently tagged biomolecule. The analysis of the probe's emission spectrum provides information about the polarity of the microenvironment surrounding the cysteine. In aqueous, highly polar environments, the probe typically exhibits lower fluorescence intensity and an emission maximum at longer wavelengths (a red-shift). Conversely, when the probe is located in a nonpolar, hydrophobic region of the protein, such as a buried core or a binding pocket, its fluorescence quantum yield increases, and the emission maximum shifts to shorter wavelengths (a blue-shift).

This solvatochromic shift is a hallmark of the dansyl fluorophore. For example, a dansyl-based probe that emits at approximately 520 nm in ethanol (B145695) will show a red-shifted emission in more polar solvents. mdpi.com The typical excitation wavelength for this compound is around 327-340 nm, with an emission maximum near 547 nm when measured in a polar phosphate (B84403) buffer. By monitoring these spectral shifts upon protein folding, ligand binding, or conformational changes, researchers can deduce detailed information about the changes in the local environment of the labeled cysteine residue.

Table 1: Environmental Sensitivity of Dansyl Fluorophore Spectral Properties

Environment Relative Polarity Expected Emission Maximum (λem) Expected Quantum Yield (Φ)
Nonpolar (e.g., Dioxane, Cyclohexane) Low Shorter Wavelength (~470-500 nm) High
Apolar (e.g., protein hydrophobic core) Low Shorter Wavelength (~500-520 nm) High
Polar Aprotic (e.g., DMSO, Acetonitrile) Medium Intermediate Wavelength Medium
Polar Protic (e.g., Ethanol, Methanol) High Longer Wavelength (~520-540 nm) Low

Note: Specific values are illustrative and depend on the precise protein context and measurement conditions. The general trend of blue-shifting and increased quantum yield in less polar environments is the key principle.

Time-resolved fluorescence spectroscopy measures the fluorescence lifetime (τ), which is the average time the fluorophore spends in the excited state before returning to the ground state. nih.gov This parameter is an intrinsic property of the fluorophore in its specific environment and, unlike fluorescence intensity, is generally independent of probe concentration and photobleaching, making it a more robust observable. nih.govnih.gov

The fluorescence lifetime of this compound is highly sensitive to its surroundings. nih.gov Factors such as solvent polarity, local viscosity, and the presence of quenching species can significantly alter the lifetime. nih.govresearchgate.net In a nonpolar, rigid environment, the fluorophore is shielded from non-radiative decay pathways, resulting in a longer fluorescence lifetime. In contrast, in a polar, aqueous environment that allows for greater molecular motion and interaction with quenchers like water, the lifetime is significantly shorter. By measuring changes in the fluorescence lifetime, researchers can gain quantitative information about the local environment's viscosity and polarity and detect conformational changes that alter the exposure of the probe to solvent.

Table 2: Principles of Fluorescence Lifetime Changes for this compound

Environmental Factor Change in Factor Effect on Non-Radiative Decay Expected Change in Lifetime (τ)
Polarity Increase Increases quenching Decrease
Viscosity Increase Decreases conformational flexibility Increase
Solvent Exposure Increase Increases quenching by solvent Decrease

Fluorescence Resonance Energy Transfer (FRET) for Proximity and Dynamics Studies

FRET is a quantum mechanical process wherein energy is non-radiatively transferred from an excited donor fluorophore to a suitable acceptor fluorophore. bu.edu The efficiency of this transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a highly sensitive "spectroscopic ruler" for measuring distances in the 10-100 Å range. evidentscientific.com

This compound can serve as an effective FRET donor when paired with a suitable acceptor, such as fluorescein. The efficiency of energy transfer (E) is measured and used to calculate the inter-fluorophore distance (r) using the Förster equation:

E = R₀⁶ / (R₀⁶ + r⁶)

Where R₀ (the Förster distance) is the distance at which FRET efficiency is 50%. uzh.ch The R₀ value is a characteristic constant for a given donor-acceptor pair and depends on factors like the donor's quantum yield and the spectral overlap between the donor's emission and the acceptor's absorption. uzh.ch

In a typical experiment, two different cysteine residues within a single protein or on two interacting proteins are labeled separately with the donor (e.g., this compound) and an acceptor (e.g., Fluorescein-5'-maleimide). By measuring the quenching of the donor's fluorescence or the sensitized emission of the acceptor, the FRET efficiency is determined, and the distance can be calculated.

FRET is a powerful technique for observing dynamic biological processes in real-time. Changes in protein conformation or the association/dissociation of binding partners often result in a change in the distance between the donor and acceptor probes, leading to a corresponding change in FRET efficiency.

A notable example involves the use of this compound (Dansyl-maleimide) as a FRET donor and Fluorescein-5'-maleimide as an acceptor to study the interactions of the yeast mRNA export factor, Mex67. researchgate.net In this study, researchers labeled the UBA domain of Mex67 with dansyl-maleimide and its binding partners, Hpr1 or an FXFG nucleoporin peptide, with fluorescein-maleimide. researchgate.net By performing FRET-based assays, they demonstrated that Hpr1 and the FG repeats interact with overlapping binding sites on the Mex67 UBA domain, showcasing how FRET can be used to map interaction interfaces and probe competitive binding events. researchgate.net A change in FRET upon the addition of a ligand or binding partner provides direct evidence of an interaction or a conformational change that alters the distance between the labeled sites.

Integration with Mass Spectrometry for Modified Protein Identification

While fluorescence spectroscopy provides information on the probe's environment, it does not identify the exact site of modification. Mass spectrometry (MS) is the definitive technique for identifying which specific cysteine residue(s) have been labeled. nih.govnih.gov

The general workflow for identifying a protein modified by this compound involves several key steps. First, the target protein is labeled with the probe. Following the reaction, the protein is subjected to proteolytic digestion, typically with an enzyme like trypsin, which cleaves the protein into a predictable set of smaller peptides.

This complex mixture of peptides is then analyzed by mass spectrometry, often using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI). nih.gov Unlabeled peptides will have their expected masses, while a peptide containing a cysteine residue modified with this compound will exhibit a specific mass increase of 373.43 Da (the molecular weight of the probe).

By identifying peptides with this characteristic mass shift, researchers can pinpoint the fragments containing the label. To confirm the exact modification site, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the modified peptide ion is isolated and fragmented, and the masses of the resulting fragment ions are measured. youtube.com This fragmentation pattern provides the amino acid sequence of the peptide, allowing for the unambiguous assignment of the this compound adduct to a specific cysteine residue. This integrated approach is crucial for correctly interpreting fluorescence and FRET data, ensuring that the observed signals originate from the intended location within the protein structure.

Table 3: Hypothetical Mass Spectrometry Analysis of a Labeled Peptide

Peptide Sequence State Molecular Weight (Da) Observed Mass Shift (Da)
A-F-G-C -L-K Unlabeled 625.3 -
A-F-G-C -L-K Labeled 998.73 +373.43

Note: The table illustrates the principle. The mass of the peptide is calculated based on its amino acid composition. The observed mass shift directly corresponds to the mass of the covalently attached this compound probe.

Electrophoretic Techniques for Analysis of Labeled Biomolecules

The covalent labeling of biomolecules with this compound (DAEM) necessitates subsequent analytical techniques to separate and characterize the modified products. Electrophoretic methods, particularly sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), are fundamental tools for the analysis of proteins and other biomolecules labeled with this fluorescent probe. nih.govresearchgate.netbio-rad.com The inherent fluorescence of the dansyl group allows for direct visualization of the labeled molecules within the gel, providing a significant advantage over non-fluorescent labeling agents. researchgate.net

SDS-PAGE separates proteins primarily based on their molecular weight. bio-rad.com When a protein is labeled with DAEM, its migration through the polyacrylamide gel can be monitored under UV light. This allows for the differentiation of labeled proteins from unlabeled ones and can be used to confirm the specificity of the labeling reaction. researchgate.net For instance, if a protein with a single cysteine residue is targeted, the appearance of a single fluorescent band at the expected molecular weight on the SDS-PAGE gel confirms successful and specific labeling. researchgate.net

The analysis of DAEM-labeled biomolecules by electrophoresis is not limited to qualitative assessment. The intensity of the fluorescent signal from the labeled protein band can be quantified using imaging software, providing a relative measure of the amount of labeled protein present. nih.gov Furthermore, by running molecular weight standards alongside the labeled sample, the approximate molecular weight of the target protein can be determined. bio-rad.com The accuracy of this estimation is typically within a 5-10% range. bio-rad.com

In addition to standard one-dimensional (1D) SDS-PAGE, two-dimensional (2D) gel electrophoresis can be employed for more complex protein mixtures. nih.gov This technique separates proteins based on both their isoelectric point (pI) and molecular weight, offering higher resolution. nih.gov While less commonly cited specifically for DAEM, the principles of using fluorescently labeled proteins in 2D-PAGE are well-established for similar thiol-reactive probes, allowing for the analysis of specific protein modifications within a complex proteome. nih.govnih.gov

The following table summarizes key applications of electrophoretic techniques in the analysis of biomolecules labeled with maleimide-based fluorescent probes.

Electrophoretic TechniqueLabeled Biomolecule(s)Key Research Findings
1D SDS-PAGE Standard proteins (α-lactalbumin, bovine serum albumin, carbonic anhydrase, ovalbumin) labeled with N-ethylmaleimide (NEM)Demonstrated the applicability of combining stable isotope labeling with 1D electrophoresis and MALDI-TOF-MS for quantitative protein analysis. nih.gov
SDS-PAGE and Fluorescence Detection Vimentin labeled with MHI-148 (a maleimide-based fluorescent probe)Confirmed the specificity of labeling towards cysteine residues by observing a fluorescent band for the labeled protein, which was absent in the maleimide-blocked control. researchgate.net
2D IEF/SDS-PAGE Drosophila head protein extracts labeled with NEM/d₅-NEMShowcased a method for quantitative proteome analysis by combining stable isotope labeling with 2D electrophoresis and mass spectrometry. nih.gov
SDS-PAGE Myofibrillar proteins treated with N-ethylmaleimide (NEM)Showed that NEM treatment could preserve disulfide bonds formed during protein oxidation, as observed by changes in the band patterns on non-reducing SDS-PAGE gels. researchgate.net

Challenges and Future Directions in N 2 Dansylamino Ethyl Maleimide Research

Advancements in Bioconjugate Stability and Targeted Delivery

A significant challenge in the application of maleimide-based bioconjugates, including those formed with DAEM, is the limited stability of the resulting succinimidyl thioether linker under physiological conditions. nih.gov This linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation and exchange with other thiols, such as the highly abundant glutathione (B108866) in the cellular environment. nih.gov This instability can compromise the reliability of labeling studies and the efficacy of targeted therapeutic agents.

Future research is focused on several key strategies to enhance bioconjugate stability:

Chemical Modification of the Maleimide (B117702) Ring: Research has shown that hydrolysis of the succinimide (B58015) ring in the maleimide-thiol adduct stabilizes the conjugate against thiol exchange. nih.gov However, for many common maleimides, this hydrolysis is too slow to be a practical preventative measure. nih.gov The development of next-generation maleimides with electron-withdrawing N-substituents can accelerate this ring-opening, creating more stable products. nih.gov For instance, diiodomaleimide cross-linkers have demonstrated increased hydrolytic stability and rapid reactivity, enabling efficient conjugation even in sterically hindered systems. acs.org

Formation of Alternative Linker Structures: An innovative approach involves the conjugation of maleimide reagents with peptides or proteins that have a cysteine at the N-terminus. This specific arrangement leads to a chemical rearrangement that forms a stable thiazine (B8601807) structure, which is over 20 times less susceptible to glutathione-adduct formation compared to traditional thioether conjugates. nih.gov

The targeted delivery of probes like DAEM is another critical area of development. The ability to direct the probe to specific cells or subcellular compartments is essential for precise biological investigation. Fluorescent probes are integral to developing and evaluating such targeted delivery systems. cornell.edulabroots.com By conjugating DAEM to targeting moieties like antibodies or specific ligands, researchers can visualize and quantify the efficiency of delivery to desired locations, such as cancer cells. cornell.edulabroots.com Future work will likely involve integrating DAEM into multifunctional nanoprobes, which combine targeting, imaging, and even therapeutic release functions into a single vehicle. rsc.org

Table 1: Comparison of Strategies to Enhance Maleimide Bioconjugate Stability

StrategyMechanismAdvantagesChallengesReference
Ring-Opening HydrolysisHydrolysis of the succinimide moiety to the corresponding maleamic acid, which is stable against retro-Michael reaction.Results in a highly stable, irreversible linkage.The hydrolysis rate for conventional maleimides is often too slow under physiological conditions. Requires modification of the maleimide structure to accelerate the reaction. nih.gov
Thiazine FormationConjugation with an N-terminal cysteine leads to a stereoselective chemical rearrangement, forming a stable six-membered thiazine ring.Significantly increased stability at physiological pH and markedly reduced propensity for thiol exchange with glutathione.Requires the target protein or peptide to have a cysteine residue at the N-terminus, which may necessitate protein engineering. nih.gov
Next-Generation Maleimides (e.g., Diiodomaleimide)Increased hydrolytic stability and faster reaction kinetics due to the electronic properties of the substituents.Enables efficient conjugation for sterically hindered proteins and produces stable conjugates.Synthesis of these advanced reagents can be more complex and costly. acs.org

Development of Novel Spectroscopic Applications and Imaging Modalities

The dansyl fluorophore of DAEM possesses environment-sensitive emission properties, making it more than just a simple tag. Its fluorescence quantum yield and emission maximum can shift depending on the polarity of its microenvironment. This property is crucial for studying protein conformational changes and interactions. However, the full potential of its spectroscopic capabilities is still being explored.

Future directions in this area focus on leveraging these properties for more advanced imaging and sensing applications:

Ratiometric and Lifetime-Based Sensing: The development of ratiometric sensing, where changes in the ratio of fluorescence intensity at two different wavelengths are measured, can provide more quantitative and robust data, correcting for variations in probe concentration. Furthermore, fluorescence lifetime imaging (FLIM) can utilize the sensitivity of the dansyl group's fluorescence lifetime to its environment to map changes in protein conformation or binding events within living cells with high spatial and temporal resolution. researchgate.net

Activatable Probes: A significant advancement is the design of "smart" or activatable probes that are initially non-fluorescent (quenched) and become fluorescent only upon reacting with their specific target. nih.gov While DAEM itself is "always on," its core structure can inform the design of novel probes where the maleimide group's reactivity is coupled to a fluorescence activation mechanism, improving the signal-to-noise ratio in complex biological samples. nih.govacs.org

Multimodal Imaging: The future of molecular imaging lies in multimodal approaches that combine the advantages of different techniques. numberanalytics.com While DAEM is a fluorescent probe, there is potential to incorporate it into larger probe constructs that are also detectable by other modalities, such as magnetic resonance imaging (MRI) or photoacoustic (PA) imaging. numberanalytics.comthno.org This would allow for a more comprehensive understanding by correlating molecular-level fluorescence data with anatomical or functional information from other imaging methods.

Table 2: Emerging Spectroscopic and Imaging Modalities

ModalityPrinciplePotential Application for DAEM-like ProbesReference
Fluorescence Lifetime Imaging (FLIM)Measures the decay rate of fluorescence after excitation, which is sensitive to the probe's local environment.Mapping protein-protein interactions, conformational changes, and micro-viscosity in live cells by detecting changes in the dansyl fluorophore's lifetime. researchgate.net
Activatable "Turn-On" ProbesThe probe is designed to be non-fluorescent until it reacts with its specific biological target, leading to a "turn-on" fluorescence signal.Designing new probes based on the DAEM scaffold that are activated upon thiol conjugation, enhancing detection sensitivity and specificity for target proteins. nih.gov
Multimodal Probes (e.g., Fluorescence-MRI)A single probe incorporates reporters for multiple imaging techniques (e.g., a fluorophore and a paramagnetic agent).Integrating DAEM or a similar fluorescent dye into a larger nanoprobe containing contrast agents (e.g., iron oxide) for simultaneous fluorescence microscopy and MRI. numberanalytics.com
Photoacoustic (PA) ImagingUses laser-induced ultrasound waves to visualize absorbing molecules deep within tissues.While not a direct application for DAEM, the principles of targeted probe design can be applied to develop genetically encoded or synthetic PA probes for deep-tissue imaging. thno.org

Expansion into Complex Biological Systems for Deeper Mechanistic Understanding

While DAEM is effective for labeling purified proteins or proteins in cell lysates, a major frontier is its expanded use in more complex, physiologically relevant systems to gain deeper mechanistic insights. This involves overcoming challenges related to specificity, delivery, and signal detection in the crowded and dynamic environment of living organisms.

Future research will push the application of DAEM and similar probes into more intricate biological contexts:

Probing Protein Function in Live Cells: Beyond localization, there is a drive to use DAEM to monitor the functional dynamics of specific proteins in real-time. For example, by labeling cysteine residues in or near the active site of an enzyme or a binding interface of a protein, it's possible to monitor conformational changes associated with protein activity or allosteric regulation. Studies using the related compound N-ethylmaleimide (NEM) have shown its utility in probing the function of complex cellular machinery, such as the SNARE complex involved in vesicle fusion and ion channels, highlighting the potential for fluorescent versions like DAEM to provide more detailed spatial and temporal information. nih.govnih.gov

Investigating Subcellular Processes: Many cellular processes are compartmentalized. A key challenge is to apply DAEM to study thiol-dependent processes within specific organelles. This requires overcoming delivery barriers and ensuring the probe can function in unique sub-cellular environments (e.g., the different pH or redox states of lysosomes versus the endoplasmic reticulum). Research into organelle-targeted fluorescent probes provides a roadmap for developing specialized DAEM derivatives. nih.gov

In Vivo and Preclinical Applications: The ultimate goal for many molecular probes is their application in whole organisms. While significant hurdles remain regarding delivery, clearance, and deep-tissue signal detection, the development of brighter, more stable, and more specific DAEM analogues could pave the way for preclinical imaging studies. For instance, labeling specific cell-surface thiols on circulating cells or within accessible tissues could allow for tracking cell populations or monitoring disease states in animal models.

Table 3: Research Applications of Maleimide Probes in Complex Systems

System/ProcessMaleimide Probe UsedResearch Finding/ApplicationReference
Vesicular TransportN-Ethylmaleimide (NEM)Used to inhibit and study the function of the N-ethylmaleimide-sensitive fusion protein (NSF), a key component of the machinery for intracellular membrane fusion. wikipedia.orgresearchgate.net
SNARE Complex FormationN-Ethylmaleimide (NEM)Demonstrated that the formation of the ternary SNARE complex, which mediates neurotransmitter release, induces significant structural changes (increased α-helicity and stability).
Ion Channel RegulationN-Ethylmaleimide (NEM)Used to characterize a Ca2+ entry pathway in neutrophils, showing that direct thiol modification can regulate ion signaling independently of store depletion. nih.gov
Protein GelationN-Ethylmaleimide (NEM)Employed as a blocker of disulfide bond formation to confirm that the alkali-cold gelation of whey proteins is driven by non-covalent interactions. nih.gov

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing N-[2-(Dansylamino)ethyl]maleimide?

  • Methodological Answer : Synthesis typically involves cyclodehydration of maleamic acid intermediates using reagents like concentrated H₂SO₄ and P₂O₅ under controlled temperatures (~65°C). Post-synthesis, purification is achieved via recrystallization (e.g., ethanol). Characterization employs HPLC (C8 column, gradient elution with water/ACN) coupled with ESI-qToF mass spectrometry for structural confirmation. Key parameters include retention time alignment with standards and mass-to-charge ratio (e.g., m/z 306 reference mass) . Nuclear magnetic resonance (NMR) and FT-IR can further validate purity and functional groups, though specific protocols depend on substituent reactivity .

Q. How does this compound selectively react with thiol groups, and what conditions optimize this reaction?

  • Methodological Answer : The maleimide group undergoes Michael addition with free thiols (-SH) at neutral to slightly alkaline pH (7.5–8.5). Optimization involves:

  • pH Control : Phosphate buffer (pH 8) to enhance thiol deprotonation without maleimide hydrolysis .
  • Temperature : Room temperature or mild heating (≤37°C) to balance reaction rate and stability.
  • Stoichiometry : Excess maleimide (1.5–2× molar ratio) ensures complete thiol conjugation. Reaction progress is monitored via HPLC or fluorescence quenching (dansyl group acts as a reporter) .

Q. What analytical techniques are recommended for assessing purity and structural integrity?

  • Methodological Answer :

  • HPLC-DAD/ESI-qToF : Eclipse Plus C8 column with gradient elution (water/ACN) and detection at 220–280 nm. Confirm identity via high-resolution MS (e.g., m/z 306 for dansyl fragment) .
  • Fluorescence Spectroscopy : Dansyl’s intrinsic fluorescence (λex 340 nm, λem 525 nm) quantifies labeling efficiency and detects degradation .
  • TLC and NMR : Silica TLC (ethyl acetate/hexane) for rapid purity checks; <sup>1</sup>H/<sup>13</sup>C NMR to confirm maleimide ring integrity and dansyl group presence .

Advanced Research Questions

Q. What challenges arise when using this compound in radiochemistry (e.g., ¹⁸F labeling), and how are they addressed?

  • Methodological Answer : Challenges include:

  • Radiolysis : Minimized by adding radical scavengers (e.g., ascorbic acid) and using low activity during conjugation .
  • Purification Complexity : Early methods required semi-preparative HPLC to isolate ¹⁸F-FBEM-labeled peptides. Recent advances use "click chemistry" (tetrazine-trans-cyclooctene) for faster, column-free purification .
  • Stability : Maleimide-thiol adducts are prone to retro-Michael reactions in vivo. Solutions include using stabilized linkers (e.g., bromomaleimide derivatives) or conjugating at lower pH .

Q. How can researchers reconcile contradictory data on reaction efficiency across studies?

  • Methodological Answer : Discrepancies often stem from:

  • Reaction Conditions : Variations in pH (e.g., 7.0 vs. 8.0), temperature, or solvent composition (ACN% in buffer). Systematic optimization using design-of-experiment (DoE) approaches is advised .
  • Thiol Accessibility : Steric hindrance in proteins vs. small molecules (e.g., mercaptoacetaldehyde). Pre-treatment with denaturants (urea) or reducing agents (TCEP) improves accessibility .
  • Analytical Sensitivity : Differences in HPLC detection limits or MS ionization efficiency. Cross-validate with orthogonal methods (e.g., fluorescence correlation spectroscopy) .

Q. What are the comparative advantages of this compound over other maleimide derivatives in protein labeling?

  • Methodological Answer :

  • Dual Functionality : Dansyl serves as a fluorescent tag, enabling real-time monitoring without secondary labeling .
  • Water Solubility : Ethylenediamine linker improves solubility in aqueous buffers vs. hydrophobic analogs (e.g., N-phenylmaleimide) .
  • Stability : Less prone to hydrolysis than succinimidyl esters under physiological conditions. However, it is less stable than bromomaleimides in reducing environments .

Q. How is this compound applied in advanced biochemical assays (e.g., protein dynamics or PET imaging)?

  • Methodological Answer :

  • Protein Dynamics : Site-specific labeling of cysteine residues to study conformational changes via Förster resonance energy transfer (FRET) with dansyl as a donor/acceptor .
  • PET Imaging : Conjugation with ¹⁸F for radiotracer development (e.g., ¹⁸F-FBEM-exendin-4 for insulinoma imaging). Key steps include automated radiosynthesis (ELIXYS system) and quality control via radio-HPLC (>95% purity) .
  • Mercapto Metabolite Detection : Trapping thiol-containing metabolites (e.g., glutathione) in cell lysates, followed by LC-MS quantification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.